N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H19N3O4S2 and its molecular weight is 405.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds synthesized with thieno[3,2-d]pyrimidine structures have been screened for their antibacterial and antifungal activities, showing good efficacy against a range of pathogens. This suggests that "N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" could potentially be explored for its antimicrobial properties, contributing to the development of new antimicrobial agents (Hossan et al., 2012).
Antitumor and Anticancer Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promise in anticancer research, with several compounds exhibiting potent antitumor activities. The synthesis and evaluation of these derivatives have led to findings of marked growth inhibition in various cancer cell lines, suggesting that derivatives like "N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" may be valuable for developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Enzyme Inhibition for Therapeutic Applications
The thieno[3,2-d]pyrimidine scaffold is a key structural feature in the design of enzyme inhibitors, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors. These enzymes are critical targets in cancer therapy, and inhibitors can effectively reduce the proliferation of cancer cells. Research into compounds with thieno[3,2-d]pyrimidine structures has demonstrated significant inhibitory activity, highlighting the potential of "N-(2-ethoxyphenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide" in this area (Gangjee et al., 2009).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(2-hydroxyethyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-2-25-14-6-4-3-5-12(14)19-15(23)11-27-18-20-13-7-10-26-16(13)17(24)21(18)8-9-22/h3-7,10,22H,2,8-9,11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXDTTVWJDHKAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CCO)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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